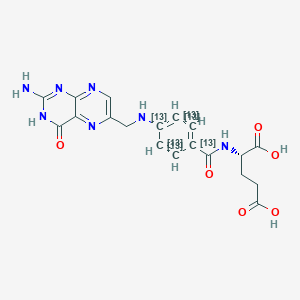

5-Methyltetrahydrofolic acid-13C6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H19N7O6 |

|---|---|

Molekulargewicht |

447.35 g/mol |

IUPAC-Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i1+1,2+1,3+1,4+1,9+1,10+1 |

InChI-Schlüssel |

OVBPIULPVIDEAO-IABOJHKNSA-N |

Isomerische SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)CN[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

5-Methyltetrahydrofolic acid-13C6: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrahydrofolic acid-13C6 (5-MTHF-13C6) is a stable isotope-labeled form of 5-methyltetrahydrofolic acid, the primary biologically active form of folate in the human body. In this isotopologue, six carbon atoms in the glutamic acid moiety of the molecule are replaced with the heavy isotope, carbon-13. This labeling renders the molecule distinguishable by mass spectrometry from its endogenous, unlabeled counterpart without altering its chemical and biological properties.[1] Consequently, 5-MTHF-13C6 serves as an invaluable tool in clinical and research settings, particularly in the fields of nutrition, pharmacology, and metabolic studies.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its central role in one-carbon metabolism, detailed experimental protocols for its quantification, and its application in bioavailability and pharmacokinetic studies.

Physicochemical Properties

The physicochemical properties of this compound are comparable to those of its unlabeled analogue. The introduction of six carbon-13 isotopes results in a predictable increase in molecular weight, which is the basis for its use in stable isotope dilution assays.

| Property | Value | Reference |

| Chemical Formula | C₁₄[¹³C]₆H₂₅N₇O₆ | [2] |

| Molecular Weight | 465.41 g/mol | [2] |

| Appearance | Solid powder | [3] |

| Isotopic Purity | Typically ≥98% | [4] |

| Biological Activity | Biologically equivalent to unlabeled 5-MTHF | [1] |

Role in One-Carbon Metabolism

5-Methyltetrahydrofolic acid is a critical component of one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of nucleotides (and thus DNA replication and repair), the methylation of DNA, proteins, and lipids, and the regulation of homocysteine levels. 5-MTHF-13C6, being biologically identical to the endogenous compound, traces these same pathways, allowing researchers to investigate their dynamics in vivo.

The following diagram illustrates the central role of 5-methyltetrahydrofolate in the folate and methionine cycles.

Experimental Protocols: Quantification in Human Plasma by LC-MS/MS

The gold standard for the quantification of 5-MTHF-13C6 in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution assay. This approach offers high sensitivity and specificity.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Plasma Collection and Stabilization: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. To prevent folate degradation, immediately add a stabilizing solution containing an antioxidant like ascorbic acid. Store plasma samples at -80°C until analysis.

-

Internal Standard Spiking: Thaw plasma samples on ice. To a 500 µL aliquot of plasma, add a known amount of an internal standard, such as [¹³C₅]5-methyltetrahydrofolic acid. The internal standard corrects for analyte loss during sample processing and instrumental analysis.

-

Protein Precipitation: Precipitate plasma proteins by adding an equal volume of cold methanol or acetonitrile. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Solid-Phase Extraction:

-

Condition a strong anion exchange (SAX) SPE cartridge by washing with methanol followed by equilibration with a low pH buffer (e.g., pH 5.3).

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with the equilibration buffer to remove interfering substances.

-

Elute the folates, including 5-MTHF-13C6, with a high pH or high salt buffer.

-

-

Eluate Processing: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

| Parameter | Recommended Conditions |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A linear gradient from 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) for 5-MTHF-13C6 | 466.2 |

| Product Ion (m/z) for 5-MTHF-13C6 | 319.1 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Applications in Research: Bioavailability and Pharmacokinetic Studies

5-MTHF-13C6 is instrumental in determining the bioavailability and pharmacokinetics of folate from different sources, such as fortified foods and supplements. By administering a known dose of the labeled compound and tracking its appearance and clearance in the bloodstream, researchers can accurately model its absorption, distribution, metabolism, and excretion.

The following diagram outlines a typical workflow for a clinical bioavailability study using 5-MTHF-13C6.

Quantitative Data from Bioavailability Studies

The use of 5-MTHF-13C6 allows for the precise determination of key pharmacokinetic parameters.

| Pharmacokinetic Parameter | Description | Typical Values (Oral Administration) |

| Cmax | Maximum plasma concentration | Varies with dose; typically in the nmol/L range |

| Tmax | Time to reach maximum plasma concentration | 1-3 hours |

| AUC | Area under the plasma concentration-time curve | Dose-dependent |

| t1/2 | Elimination half-life | 2-4 hours |

| Bioavailability | The fraction of the administered dose that reaches systemic circulation | Generally high for 5-MTHF |

In a study comparing the bioavailability of (6S)-5-methyltetrahydrofolate dicholine salt to folic acid, the incremental area under the curve (iAUC₀₋₈h) was found to be 2.56-fold higher for plasma (6S)-5-MTHF following administration of the 5-MTHF salt compared to folic acid.[5] This highlights the superior bioavailability of the pre-methylated form of folate.

Conclusion

This compound is an essential tool for researchers and drug development professionals in the field of folate metabolism. Its properties as a stable isotope-labeled tracer enable accurate and sensitive quantification in biological matrices, facilitating detailed investigations into the bioavailability, pharmacokinetics, and metabolic fate of this vital nutrient. The methodologies and data presented in this guide provide a solid foundation for the design and execution of robust studies utilizing 5-MTHF-13C6.

References

- 1. Microalgae a Superior Source of Folates: Quantification of Folates in Halophile Microalgae by Stable Isotope Dilution Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyltetrahydrofolic acid-13C6 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, biological role, and experimental applications of 5-Methyltetrahydrofolic acid-13C6 (5-MTHF-13C6). It is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Chemical Structure and Physicochemical Properties

5-Methyltetrahydrofolic acid (5-MTHF) is the primary, biologically active form of folate, or vitamin B9.[1] The isotopically labeled version, 5-MTHF-13C6, incorporates six carbon-13 atoms, typically within the glutamic acid moiety of the molecule, serving as a stable isotope internal standard for mass spectrometry-based quantification. This labeling provides a distinct mass shift, allowing for accurate differentiation from the endogenous, unlabeled compound in biological samples.[2]

The core structure consists of a pteridine ring, a p-aminobenzoic acid (PABA) moiety, and a glutamic acid tail. The methylation occurs at the N5 position of the pteridine ring.

Table 1: Physicochemical Properties of 5-Methyltetrahydrofolic Acid and its 13C-labeled Isotope

| Property | Unlabeled 5-Methyltetrahydrofolic Acid | 5-Methyltetrahydrofolic acid-13C5/13C6 |

| Synonyms | 5-MTHF, N5-Methyl-THF, Prefolic A, Levomefolic acid | 5-Methyltetrahydrofolic acid (glutamic acid-13C5) |

| Molecular Formula | C20H25N7O6 | ¹³C₅C₁₅H₂₅N₇O₆ |

| Molecular Weight | ~459.5 g/mol [3] | ~464.42 g/mol [4][5] |

| CAS Number | 134-35-0[3][4] | 2687960-08-1 (for 13C5) |

| Appearance | Pale Beige to White/Off-white Solid/Powder[6] | White to Off-white Powder |

| Solubility | Slightly soluble in aqueous base (with sonication)[6] | Not explicitly stated, but used in aqueous solutions for analysis |

| pKa (Predicted) | 3.51 ± 0.10[6] | Not available |

| Storage Conditions | -20°C, Protect from light, Hygroscopic[4][5][6] | -20°C, Protect from light[4][5] |

| Isotopic Purity | N/A | Typically ≥99 atom % 13C |

| Chemical Purity | Varies by supplier | Typically ≥95%[4][5] |

Note: The search results frequently refer to a 13C5 labeled version where the five carbons of the glutamic acid tail are labeled. For the purpose of this guide, this is considered analogous to a 13C6 labeled compound as requested.

Biological Role and Metabolic Pathways

5-MTHF is the most abundant natural form of folate and the principal circulating form in the body.[7] Unlike synthetic folic acid, which requires reduction by the enzyme dihydrofolate reductase (DHFR), 5-MTHF is directly usable in metabolic pathways.[8][9] Its primary role is as a methyl group donor in the one-carbon metabolism cycle, which is crucial for numerous physiological processes including DNA synthesis, DNA methylation, and neurotransmitter synthesis.[10]

The most critical reaction involving 5-MTHF is the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase (MS), which requires Vitamin B12 as a cofactor. This process is essential for regulating homocysteine levels; elevated homocysteine is a known risk factor for cardiovascular disease.[11][9]

Caption: The central role of 5-MTHF in the folate and methionine cycles.

Experimental Protocols & Applications

This compound is primarily used as an internal standard in stable isotope dilution assays for the precise quantification of endogenous 5-MTHF in biological matrices like plasma, serum, and urine.[2][12][13] The most common analytical technique is Liquid Chromatography-Mass Spectrometry (LC-MS).

This protocol is a generalized summary based on established methodologies.[2][14][15]

1. Sample Preparation & Extraction:

-

To a known volume of plasma (e.g., 0.5 mL), add the internal standard (5-MTHF-13C6).[15]

-

Perform protein precipitation, typically with an acid like perchloric acid or an organic solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant, containing folates, is collected for purification.

2. Sample Purification (Solid Phase Extraction):

-

Purification is often necessary to remove interfering substances. Folate-binding protein (FBP) affinity columns are highly specific and commonly used.[2][14]

-

The sample supernatant is passed through the FBP affinity column, where folates bind.

-

The column is washed to remove non-specific compounds.

-

Folates are then eluted from the column using an appropriate buffer.

3. LC-MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is used, often in positive or negative ion mode.[14][15]

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for high sensitivity and specificity.

-

Ions Monitored: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of the deprotonated or protonated ions for both endogenous 5-MTHF (e.g., m/z 458 for [M-H]⁻) and the labeled internal standard (e.g., m/z 463 or 464 for [M+5-H]⁻ or [M+6-H]⁻).[2][12]

-

4. Quantification:

-

The concentration of endogenous 5-MTHF is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled 5-MTHF.

Caption: A typical experimental workflow for 5-MTHF quantification using LC-MS.

The chemical or enzymatic synthesis of isotopically labeled 5-MTHF is a multi-step process. A common strategy involves starting with labeled precursors.

-

Chemical Synthesis: This can be a complex process involving the protection and deprotection of various functional groups. It often starts from folic acid, which is reduced to dihydrofolic acid (DHF) and then to tetrahydrofolic acid (THF).[16] The final methylation step yields 5-MTHF.[16] Labeled glutamic acid can be incorporated during the initial coupling steps to produce the desired labeled product.

-

Enzymatic Synthesis: An alternative "green" approach uses a cascade of enzymes. For instance, dihydrofolate reductase (DHFR) can be used to reduce folic acid to THF, followed by enzymatic methylation to produce L-5-MTHF.[9][17] This method offers high stereoselectivity, yielding the biologically active (6S) isomer.[16]

These syntheses are typically performed by specialized chemical suppliers. The use of labeled compounds is crucial for bioavailability studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion of an administered dose of folate separately from the body's existing folate pool.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Methyltetrahydrofolic acid | C20H25N7O6 | CID 135415868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methyltetrahydrofolic acid (glutamic acid-¹³Câ , 99%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. 5-Methyltetrahydrofolic acid (prefolic A) (glutamic acid-¹³Câ , 99%) CP 95% - Cambridge Isotope Laboratories, CLM-9548-0.001 [isotope.com]

- 6. 5-Methyltetrahydrofolic acid | 134-35-0 [chemicalbook.com]

- 7. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering of Biosynthesis Pathway and NADPH Supply for Improved L-5-Methyltetrahydrofolate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for 5-Methyltetrahydrofolic acid (HMDB0001396) [hmdb.ca]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 14. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. ojs.batstate-u.edu.ph [ojs.batstate-u.edu.ph]

- 17. One-pot enzymatic synthesis of l-5-methyltetrahydrofolate from folic acid using enzyme cascades - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to the Synthesis and Purification of ¹³C Labeled 5-Methyltetrahydrofolate (5-MTHF)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of ¹³C labeled 5-methyltetrahydrofolate (5-MTHF), a critical tool in metabolic research, drug development, and clinical diagnostics. The methodologies detailed herein are based on established chemo-enzymatic approaches, offering a robust pathway to obtaining high-purity, isotopically labeled 5-MTHF for a range of scientific applications.

Introduction

5-Methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate, playing a crucial role in one-carbon metabolism. This pathway is fundamental for the synthesis of nucleotides (purines and thymidylate), the methylation of DNA, proteins, and lipids, and the metabolism of several amino acids.[1][2][3] Stable isotope labeling of 5-MTHF with carbon-13 (¹³C) provides a powerful tracer for elucidating the dynamics of these metabolic processes in both healthy and diseased states.[4] Understanding the flux through one-carbon pathways is of significant interest in oncology, neuroscience, and developmental biology. This guide outlines a detailed chemo-enzymatic strategy for the synthesis of ¹³C labeled 5-MTHF, followed by a rigorous purification protocol to ensure high purity and isotopic enrichment.

Synthesis of ¹³C Labeled 5-MTHF: A Chemo-Enzymatic Approach

The synthesis of ¹³C labeled 5-MTHF is a multi-step process that combines chemical and enzymatic reactions to achieve high specificity and yield. The general strategy involves the initial synthesis of ¹³C labeled folic acid, followed by a series of reduction and methylation steps. The ¹³C label is introduced via a commercially available isotopically labeled precursor, typically L-glutamic acid.

Overall Synthesis Workflow

The synthesis can be broken down into four key stages:

-

Synthesis of ¹³C Labeled Folic Acid: Coupling of a pteridine precursor with ¹³C labeled L-glutamic acid.

-

Reduction to ¹³C Dihydrofolic Acid (DHF): Chemical reduction of the synthesized ¹³C folic acid.

-

Enzymatic Reduction to ¹³C Tetrahydrofolic Acid (THF): Highly specific reduction of ¹³C DHF using the enzyme dihydrofolate reductase (DHFR).

-

Methylation to ¹³C 5-Methyltetrahydrofolate (5-MTHF): Introduction of a methyl group to the N5 position of ¹³C THF.

Experimental Protocols

The following protocols provide detailed methodologies for each step of the synthesis and purification process. All reactions involving folate derivatives should be performed under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize degradation.

Stage 1: Synthesis of ¹³C Folic Acid Diethyl Ester

This step involves the coupling of pteroyl azide with the diethyl ester of ¹³C labeled L-glutamic acid. The esterification of glutamic acid protects the carboxyl groups during the coupling reaction.

-

Materials:

-

Pteroyl azide

-

¹³C₅-L-glutamic acid diethyl ester hydrochloride (or other desired ¹³C labeling pattern)

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

-

Protocol:

-

Dissolve ¹³C₅-L-glutamic acid diethyl ester hydrochloride in anhydrous DMF.

-

Add triethylamine to neutralize the hydrochloride and stir the solution under an inert atmosphere.

-

Add pteroyl azide to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure. The resulting crude ¹³C folic acid diethyl ester can be purified by silica gel column chromatography.

-

Stage 2: Reduction of ¹³C Folic Acid Diethyl Ester to ¹³C Dihydrofolic Acid (DHF)

The synthesized ¹³C folic acid diethyl ester is then reduced to ¹³C dihydrofolic acid using a chemical reducing agent.

-

Materials:

-

¹³C Folic acid diethyl ester

-

Sodium dithionite

-

Ascorbic acid (as an antioxidant)

-

Potassium phosphate buffer (pH 7.0)

-

-

Protocol:

-

Dissolve the ¹³C folic acid diethyl ester in potassium phosphate buffer containing ascorbic acid.

-

Cool the solution in an ice bath.

-

Slowly add a freshly prepared solution of sodium dithionite in water.

-

Stir the reaction mixture at 0-4 °C for 1-2 hours.

-

The formation of ¹³C DHF can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance at 282 nm and an increase at 340 nm.

-

The crude ¹³C DHF is typically used in the next step without extensive purification due to its instability.

-

Stage 3: Enzymatic Reduction of ¹³C DHF to ¹³C Tetrahydrofolic Acid (THF)

This step utilizes the enzyme dihydrofolate reductase (DHFR) for the stereospecific reduction of ¹³C DHF to the biologically active (6S)-¹³C THF.[1][5]

-

Materials:

-

Crude ¹³C Dihydrofolic acid

-

Dihydrofolate reductase (DHFR) from a suitable source (e.g., chicken liver, recombinant)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

-

Potassium phosphate buffer (pH 7.4)

-

β-mercaptoethanol (as a stabilizing agent)

-

-

Protocol:

-

To the crude ¹³C DHF solution, add potassium phosphate buffer and β-mercaptoethanol.

-

Add NADPH to the solution.

-

Initiate the reaction by adding DHFR.

-

Incubate the reaction mixture at 37 °C for 1-3 hours.

-

Monitor the completion of the reaction by HPLC, observing the disappearance of the DHF peak and the appearance of the THF peak.

-

The resulting ¹³C THF solution is highly susceptible to oxidation and should be used immediately in the next step.

-

Stage 4: Methylation of ¹³C THF to ¹³C 5-MTHF

The final step involves the methylation of the N5 position of ¹³C THF. This can be achieved through a chemical reaction with formaldehyde followed by reduction.

-

Materials:

-

Crude ¹³C Tetrahydrofolic acid solution

-

Formaldehyde solution (37%)

-

Sodium borohydride (NaBH₄)

-

Ascorbic acid

-

Potassium phosphate buffer (pH 7.2)

-

-

Protocol:

-

To the crude ¹³C THF solution, add potassium phosphate buffer and ascorbic acid.

-

Add formaldehyde solution and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a freshly prepared solution of sodium borohydride.

-

Stir the reaction for an additional 1-2 hours at 0-4 °C.

-

The reaction is quenched by the careful addition of an acid (e.g., acetic acid) to destroy excess borohydride.

-

Purification of ¹³C Labeled 5-MTHF

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and enzymes. A two-step purification strategy involving affinity chromatography followed by preparative HPLC is recommended for achieving high purity.

Purification Workflow

Protocol 1: Folate Binding Protein (FBP) Affinity Chromatography

FBP affinity chromatography is an effective first step for selectively capturing folate derivatives from the crude reaction mixture.[4][6]

-

Materials:

-

Folate Binding Protein-Agarose column

-

Binding buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

-

Elution buffer (e.g., 0.1 M acetic acid, pH 3.5)

-

Neutralization buffer (e.g., 1 M potassium phosphate, pH 7.5)

-

Ascorbic acid

-

-

Protocol:

-

Equilibrate the FBP-Agarose column with binding buffer.

-

Load the crude ¹³C 5-MTHF solution onto the column.

-

Wash the column extensively with binding buffer to remove unbound impurities.

-

Elute the bound ¹³C 5-MTHF with elution buffer.

-

Immediately neutralize the eluted fractions with neutralization buffer and add ascorbic acid to prevent degradation.

-

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative reverse-phase HPLC is used for the final polishing of the ¹³C 5-MTHF to achieve high purity.

-

Column: C18 semi-preparative or preparative column.

-

Mobile Phase A: Aqueous buffer (e.g., 25 mM potassium phosphate, pH 2.5) with an antioxidant (e.g., 0.1% ascorbic acid).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A suitable gradient from low to high organic phase concentration to effectively separate 5-MTHF from any remaining impurities.

-

Detection: UV detector at 290 nm.

-

Protocol:

-

The neutralized eluate from the affinity chromatography step is injected onto the preparative HPLC system.

-

Fractions corresponding to the ¹³C 5-MTHF peak are collected.

-

The collected fractions are pooled, and the organic solvent is removed under reduced pressure.

-

The final product can be lyophilized for long-term storage.

-

Data Presentation: Quantitative Summary

The following tables summarize the expected quantitative data for the synthesis and purification of ¹³C labeled 5-MTHF. These values are estimates based on literature reports for similar labeled folate syntheses and may vary depending on specific experimental conditions.

Table 1: Synthesis and Purification Yields

| Step | Product | Starting Material | Expected Yield (%) |

| 1 | ¹³C Folic Acid Diethyl Ester | ¹³C₅-L-Glutamic Acid Diethyl Ester | 60 - 75 |

| 2 | ¹³C Dihydrofolic Acid | ¹³C Folic Acid Diethyl Ester | > 90 (crude) |

| 3 | ¹³C Tetrahydrofolic Acid | ¹³C Dihydrofolic Acid | > 95 (enzymatic) |

| 4 | Crude ¹³C 5-MTHF | ¹³C Tetrahydrofolic Acid | 70 - 85 |

| 5 | Purified ¹³C 5-MTHF | Crude ¹³C 5-MTHF | 50 - 65 |

| Overall | Purified ¹³C 5-MTHF | ¹³C₅-L-Glutamic Acid Diethyl Ester | 15 - 30 |

Table 2: Purity and Isotopic Enrichment

| Product | Purity by HPLC (%) | Isotopic Enrichment by MS (%) |

| ¹³C Folic Acid Diethyl Ester (after column) | > 95 | > 99 |

| Crude ¹³C 5-MTHF | 60 - 80 | > 99 |

| Purified ¹³C 5-MTHF (after HPLC) | > 98 | > 99 |

Role of 5-MTHF in One-Carbon Metabolism

5-MTHF is a central player in the one-carbon metabolic network, which is crucial for cellular function. The primary role of 5-MTHF is to donate its methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of ¹³C labeled 5-MTHF. The chemo-enzymatic approach offers a reliable method for producing high-purity, isotopically enriched material suitable for advanced metabolic research. The successful application of these protocols will enable researchers to trace the intricate pathways of one-carbon metabolism, providing valuable insights into cellular physiology and disease.

References

- 1. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. One-carbon metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One Carbon Metabolism Pathway: Sources, Mechanisms & Regulation [metabolomics.creative-proteomics.com]

- 4. Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

Commercial Suppliers of 5-Methyltetrahydrofolic acid-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of 5-Methyltetrahydrofolic acid-13C6, a critical isotopically labeled internal standard and tracer for research in folate metabolism, one-carbon metabolism, and drug development. This document outlines key product specifications from various suppliers, a detailed experimental protocol for its quantification, and relevant metabolic pathways.

Commercial Supplier Data

The following table summarizes the quantitative data for this compound and its common variant, 5-Methyltetrahydrofolic acid-(glutamic acid-13C5), from prominent commercial suppliers. This allows for a direct comparison of key product specifications.

| Supplier | Product Name | Catalog Number (Example) | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Formulation |

| BOC Sciences | 5-Methyltetrahydrofolic acid-[13C6] | BLP-000968 | 465.41 | Not specified | Not specified | Not specified |

| MedChemExpress | This compound | HY-14520S2 | 451.39 | Not specified | Not specified | Solid |

| Sigma-Aldrich | 5-Methyltetrahydrofolic acid-(glutamic acid-13C5) | 803022 | 464.42 | 99 atom % 13C | ≥95% (CP) | Powder |

| Cambridge Isotope Laboratories | 5-Methyltetrahydrofolic acid (glutamic acid-¹³C₅, 99%) | CLM-9548 | 464.42 | 99% | 95% | Neat |

Experimental Protocol: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a detailed methodology for the analysis of this compound, often used as an internal standard for the quantification of endogenous 5-methyltetrahydrofolate in plasma or serum. This method is adapted from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures.[1][2]

1. Sample Preparation

-

Spiking with Internal Standard: To a 100 µL aliquot of plasma or serum, add a known concentration of this compound solution. The exact amount should be optimized based on the expected concentration of the endogenous analyte and instrument sensitivity.

-

Protein Precipitation: Add 300 µL of cold methanol (containing an antioxidant like 0.1% ascorbic acid) to the sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. The specific gradient profile should be optimized for the best separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous 5-methyltetrahydrofolate and the 13C6-labeled internal standard.

-

5-Methyltetrahydrofolate (unlabeled): m/z 460.2 → 313.1

-

This compound: m/z 466.2 → 319.1

-

-

Data Analysis: The concentration of endogenous 5-methyltetrahydrofolate is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled 5-methyltetrahydrofolate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of 5-methyltetrahydrofolate in one-carbon metabolism and a typical experimental workflow for its analysis.

Caption: Simplified diagram of the folate cycle within one-carbon metabolism.

Caption: Experimental workflow for the quantification of 5-methyltetrahydrofolate.

References

An In-depth Technical Guide on the Certificate of Analysis for 5-Methyltetrahydrofolic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 5-Methyltetrahydrofolic acid-13C6. This isotopically labeled compound is a crucial internal standard in quantitative bioanalytical studies, particularly in mass spectrometry-based assays, for its ability to mimic the behavior of the endogenous analyte, 5-Methyltetrahydrofolic acid (5-MTHF), thereby ensuring accuracy and precision in clinical and research settings.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for this compound, as would be detailed in a representative Certificate of Analysis. These values are critical for ensuring the identity, purity, and suitability of the material for its intended use.

Table 1: General Properties and Identification

| Parameter | Specification | Typical Value |

| Chemical Name | This compound | This compound |

| CAS Number | 212248-92-5 | 212248-92-5 |

| Molecular Formula | C14[13C]6H25N7O6 | C14[13C]6H25N7O6[1] |

| Molecular Weight | 465.41 g/mol | 465.41 g/mol [1] |

| Appearance | White to off-white powder | Conforms |

| Solubility | Soluble in aqueous solutions | Conforms |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification | Typical Value |

| Chemical Purity | HPLC | ≥95% | 98%[2] |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % 13C | 99 atom % 13C[3] |

| Isotopic Enrichment | Mass Spectrometry | M+6 | Conforms |

Table 3: Storage and Handling

| Parameter | Recommendation |

| Storage Temperature | -20°C[3][4] |

| Handling | Protect from light[4]. Store in a well-ventilated place. Keep container tightly closed. |

Experimental Protocols

Detailed methodologies are essential for the verification and validation of the product's quality. The following sections describe the typical experimental protocols for the key analyses performed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to determine the chemical purity of the this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A reversed-phase C18 column (e.g., ODS-2 Hypersil, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 50 mM KH2PO4, pH 3.0) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition is 50 mM KH2PO4 buffer (pH 3.0) containing 7.5% acetonitrile[5].

-

Flow Rate: 1.0 mL/min[5].

-

Detection: Fluorescence detection with excitation at 295 nm and emission at 356 nm[5].

-

Procedure: A known concentration of the sample is dissolved in the mobile phase, injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment

Mass spectrometry is used to confirm the molecular weight and determine the isotopic purity and enrichment of the labeled compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Ionization Mode: ESI in either positive or negative ion mode.

-

Analysis: The sample is infused directly into the mass spectrometer or introduced via an LC system. The mass spectrum is acquired over a relevant m/z range to observe the molecular ion peak.

-

Data Interpretation: The isotopic distribution of the molecular ion peak is analyzed. The isotopic purity is determined by the percentage of the M+6 peak relative to the sum of all isotopic peaks of the molecular ion. The mass shift of +6 compared to the unlabeled compound confirms the correct isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is utilized to confirm the chemical structure of the compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent, such as D2O or DMSO-d6.

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and 1H and 13C NMR spectra are acquired.

-

Data Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the spectra are compared with the expected structure of this compound to confirm its identity and structural integrity. The resulting NMR data should be consistent with the structure[2].

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the Certificate of Analysis.

Caption: General workflow for a Certificate of Analysis.

Caption: Workflow for determining chemical purity by HPLC.

Caption: Logical diagram for pass/fail determination.

References

- 1. biocompare.com [biocompare.com]

- 2. molnova.com [molnova.com]

- 3. 5-メチルテトラヒドロ葉酸-(グルタミン酸-13C5) 99 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Methyltetrahydrofolic acid (glutamic acid-¹³Câ , 99%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Engineering of Biosynthesis Pathway and NADPH Supply for Improved L-5-Methyltetrahydrofolate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 5-Methyltetrahydrofolate (5-MTHF) in One-Carbon Metabolism: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 5-methyltetrahydrofolate (5-MTHF), the most biologically active form of folate, within the intricate network of one-carbon metabolism. Understanding the nuances of 5-MTHF's function is paramount for research into a wide array of physiological and pathological processes, including but not limited to, cardiovascular diseases, neurological disorders, and cancer. This document provides a comprehensive overview of the core biochemical pathways, detailed experimental methodologies for its study, and quantitative data to support research and development endeavors.

Introduction to 5-MTHF and One-Carbon Metabolism

One-carbon metabolism is a series of interconnected biochemical pathways that are fundamental to life, involving the transfer of one-carbon units for the synthesis of essential biomolecules.[1] At the heart of these pathways lies folate, a water-soluble B-vitamin that the human body cannot synthesize and must obtain from dietary sources.[1] Folate, in its various forms, acts as a coenzyme in these one-carbon transfer reactions.[1]

The most prevalent and biologically active form of folate in the circulation is 5-methyltetrahydrofolate (5-MTHF).[2] Unlike synthetic folic acid, which requires a multi-step enzymatic conversion, 5-MTHF is readily available for metabolic processes.[3] Its central role is highlighted by its function as a methyl donor for the remethylation of homocysteine to methionine, a critical step that links the folate and methionine cycles.[4] This process is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a crucial role in gene regulation and cellular function.[2]

Biochemical Pathways Involving 5-MTHF

The metabolic journey of 5-MTHF is intricately woven into the folate and methionine cycles. These pathways are not only interconnected but also compartmentalized within the cell, with key reactions occurring in both the cytoplasm and mitochondria.

The Folate Cycle

The primary function of the folate cycle is to provide one-carbon units in various oxidation states for biosynthetic reactions. Dietary folates are converted to tetrahydrofolate (THF), which can then be used to generate other folate derivatives. A key reaction in this cycle is the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-MTHF, catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR).[5] This step is a critical regulatory point in folate metabolism.

The Methionine Cycle

The methionine cycle is responsible for regenerating the essential amino acid methionine and producing SAM. 5-MTHF donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase (MS), an enzyme that requires vitamin B12 as a cofactor.[4] This reaction not only produces methionine but also regenerates THF, which can then re-enter the folate cycle. The methionine is subsequently converted to SAM. After donating its methyl group in various methylation reactions, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle.

References

- 1. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. [6S]-5-methyltetrahydrofolate increases plasma folate more effectively than folic acid in women with the homozygous or wild-type 677C→T polymorphism of methylenetetrahydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]

- 5. Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Stability and Storage of 5-MTHF-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for 5-Methyltetrahydrofolate-13C6 (5-MTHF-13C6). The information presented is critical for ensuring the integrity of this isotopically labeled compound in research and development settings. The stability of 5-MTHF-13C6 is comparable to its unlabeled counterpart, 5-MTHF, as carbon-13 is a stable isotope that does not significantly impact the molecule's chemical properties.

Core Stability Profile

5-MTHF is a biologically active form of folate that is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are oxygen, temperature, and light .[1] Oxidation is the main degradation pathway.[1]

General Storage Recommendations

To ensure the long-term stability of 5-MTHF-13C6, it is recommended to store the compound in a solid, crystalline form under the following conditions:

| Parameter | Recommendation | Source |

| Temperature | Freezer (-20°C or lower) | [2] |

| Atmosphere | Inert gas (e.g., Nitrogen or Argon) | [3] |

| Light | Protected from light (e.g., in an amber vial) | [1] |

| Moisture | Protect from moisture |

When stored as a solid at -20°C and protected from light and air, 5-MTHF-13C6 is expected to be stable for extended periods. One study on the calcium salt of 5-MTHF demonstrated stability for up to 48 months at 40°C when stored in a crystalline form.[4]

Quantitative Stability Data

The following tables summarize quantitative data on the stability of 5-MTHF under various conditions.

Table 1: Stability of 5-MTHF in Solution at Various Temperatures

| Temperature | Matrix | Duration | pH | Initial Concentration | Retention Rate (%) | Source |

| 85°C | 0.1 M Phosphate Buffer | 15 min | 7 | Not specified | 72.86 ± 2.15 (dark, N2) | [1] |

| 100°C | 0.1 M Phosphate Buffer | 15 min | 7 | Not specified | 42.76 ± 3.19 (dark, N2) | |

| 37°C | 0.1 M Phosphate Buffer | 15 min | 6.7 | Not specified | Not specified | [5] |

| 25°C | Tris Buffer | 20.7 hours (half-life) | 7.2 | Not specified | 50 | [5] |

| 22°C | TBAP Buffer | 16.2 hours (half-life) | Not specified | Not specified | 50 | [5] |

Table 2: Long-Term Storage Stability of 5-MTHF

| Temperature | Matrix | Duration | Atmosphere | Finding | Source |

| -60 ± 5°C | Homogenized Fruits & Vegetables | 12 months | Darkness | No change in 5MTHF content detected | [6] |

| -20°C | Human Serum | 3 months | Not specified | Significant decrease in total folate (~5%) | [2] |

| -70°C | Human Plasma | 48 months | Not specified | Stable | [7] |

Table 3: Influence of Oxygen and Light on 5-MTHF Stability in Solution (85°C for 15 min, pH 7)

| Condition | Retention Rate (%) | Source |

| Light | 58.45 ± 1.16 | [1] |

| Dark | 72.86 ± 2.15 | [1] |

| Air (Dark) | 17.29 ± 1.24 | |

| Nitrogen (Dark) | 72.86 ± 2.15 | [1] |

Degradation Pathway

The primary degradation of 5-MTHF involves oxidation. Under exposure to UV radiation, particularly UVB, 5-MTHF is first oxidized to 5-methyldihydrofolate (5-MDHF). Continued irradiation leads to the cleavage of the molecule, forming p-aminobenzoyl-L-glutamic acid (pABG) and a pterin remnant. In serum, an oxidation product known as MeFox has been identified.[2]

Caption: Simplified oxidative degradation pathway of 5-MTHF.

Experimental Protocols

Protocol 1: Stability Testing of 5-MTHF in Solution

This protocol is adapted from studies investigating the thermal and oxidative degradation of 5-MTHF.[1]

-

Preparation of 5-MTHF-13C6 Solution:

-

Prepare a stock solution of 5-MTHF-13C6 in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). The buffer should be prepared with high-purity water.

-

To study the effect of oxygen, the buffer can be purged with nitrogen or air for a defined period before dissolving the 5-MTHF-13C6.

-

-

Incubation:

-

Aliquot the 5-MTHF-13C6 solution into amber vials to protect from light.

-

For studying the effect of oxygen, seal the vials after purging with the desired gas.

-

Place the vials in a temperature-controlled environment (e.g., water bath, incubator) at the desired temperature for a specified duration.

-

-

Sample Analysis:

-

At predetermined time points, remove an aliquot of the solution.

-

Immediately analyze the sample for the concentration of 5-MTHF-13C6 and its degradation products using a validated analytical method such as HPLC or LC-MS/MS.

-

Protocol 2: HPLC Analysis of 5-MTHF-13C6 and Degradation Products

This is a general protocol based on methodologies described for 5-MTHF analysis.[6][8]

-

Chromatographic System:

-

HPLC system with a UV or fluorescence detector, or a mass spectrometer.

-

-

Column:

-

Mobile Phase:

-

Gradient Elution:

-

A typical gradient might start with 100% aqueous buffer and ramp up to a certain percentage of acetonitrile to elute the compounds.

-

-

Detection:

-

UV Detection: Monitor at approximately 290 nm.[9]

-

Fluorescence Detection: Excitation at 290 nm and emission at 350 nm.[3]

-

Mass Spectrometry (MS): For 5-MTHF-13C6, monitor the specific mass-to-charge ratio (m/z) of the parent ion and its fragments. For example, for [13C6]5-CH3H4PteGlu, the [M-H]- ion would be at m/z 464.[8]

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations of 5-MTHF-13C6.

-

Quantify the degradation products by using their respective standards if available, or by monitoring the decrease in the peak area of the parent compound.

-

Recommended Handling and Storage Workflow

The following diagram illustrates a recommended workflow for the handling and storage of 5-MTHF-13C6 to maintain its stability.

Caption: Workflow for handling and storing 5-MTHF-13C6.

Conclusion

The stability of 5-MTHF-13C6 is critically dependent on proper storage and handling to prevent oxidative degradation. As a solid, it should be stored in a freezer, protected from light, air, and moisture. Solutions should be prepared fresh using deoxygenated solvents and used promptly. For quantitative analysis, HPLC and LC-MS/MS are the methods of choice, allowing for accurate measurement of the parent compound and its degradation products. By adhering to these guidelines, researchers can ensure the integrity of their 5-MTHF-13C6 samples and the reliability of their experimental results.

References

- 1. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Certification and long-term stability monitoring of low-content folic acid and 5-methyltetrahydrofolate in human plasma certified reference material by isotope dilution ultra-high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Separation of 5-Methyltetrahydrofolic Acid and Degradation Products | SIELC Technologies [sielc.com]

Navigating One-Carbon Metabolism: A Technical Guide to 5-Methyltetrahydrofolic acid-13C6 in Research

For researchers, scientists, and drug development professionals, understanding the intricacies of one-carbon metabolism is paramount for advancing therapeutic strategies in areas ranging from oncology to neuroscience. 5-Methyltetrahydrofolic acid (5-MTHF), the most biologically active form of folate, is a cornerstone of this network. Its isotopically labeled counterpart, 5-Methyltetrahydrofolic acid-13C6 (5-MTHF-13C6), serves as a powerful tool for tracing the flux of one-carbon units and elucidating metabolic pathways. This technical guide provides an in-depth overview of the cost, experimental applications, and relevant signaling pathways associated with the use of 5-MTHF-13C6 in a research setting.

Cost and Availability of this compound

The procurement of stable isotope-labeled compounds is a critical consideration for any research budget. The cost of this compound can vary based on the supplier, purity, and quantity required. While specific pricing is often available only upon quotation, the following table summarizes the availability from prominent chemical suppliers to aid in preliminary planning and budget allocation.

| Supplier | Isotopic Purity | Available Forms | Notes |

| MedChemExpress | Information not readily available | This compound | Pricing available upon request. |

| BOC Sciences | Information not readily available | 5-Methyltetrahydrofolic acid-[13C6] | Pricing available upon request. |

| Sigma-Aldrich (Merck) | 99 atom % 13C | 5-Methyltetrahydrofolic acid-(glutamic acid-13C5) | Note the different labeling pattern. Pricing available upon request. |

| Toronto Research Chemicals | Information not readily available | This compound | Pricing available upon request. |

Key Experimental Protocols Utilizing this compound

The application of 5-MTHF-13C6 in research is diverse, enabling precise measurement of metabolic dynamics. Below are detailed methodologies for key experiments.

Metabolic Stability Assay

This assay is fundamental in drug discovery to determine a compound's susceptibility to metabolism by liver enzymes. The use of a stable isotope-labeled internal standard like 5-MTHF-13C6 is crucial for accurate quantification.

Objective: To determine the in vitro metabolic stability of a test compound using human liver microsomes, with 5-MTHF-13C6 as an internal standard for LC-MS/MS analysis.

Methodology:

-

Preparation of Reagents:

-

Test Compound Stock Solution (10 mM in DMSO)

-

5-MTHF-13C6 Internal Standard Stock Solution (1 mM in DMSO)

-

Human Liver Microsomes (e.g., 20 mg/mL stock)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Quenching Solution (Acetonitrile with a known concentration of a suitable internal standard if 5-MTHF-13C6 is the analyte)

-

-

Incubation Procedure:

-

Prepare an incubation mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and the test compound (final concentration, e.g., 1 µM) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Sample Processing:

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile). If quantifying the metabolism of unlabeled 5-MTHF, the quenching solution should contain 5-MTHF-13C6 as the internal standard.

-

Vortex the samples and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

-

Cellular Uptake Assay

This assay measures the transport of 5-MTHF into cells, a critical process for its biological activity. Using 13C-labeled 5-MTHF allows for differentiation from endogenous folate pools.

Objective: To quantify the cellular uptake of 5-MTHF-13C6 in a specific cell line.

Methodology:

-

Cell Culture:

-

Culture the desired cell line to an appropriate confluence in multi-well plates.

-

-

Preparation of Solutions:

-

Prepare a stock solution of 5-MTHF-13C6 in a suitable solvent and dilute to the desired final concentrations in a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

-

Uptake Experiment:

-

Wash the cells with warm HBSS to remove the culture medium.

-

Add the 5-MTHF-13C6 solution to the cells and incubate for various time points (e.g., 2, 5, 10, 30 minutes) at 37°C.

-

To determine non-specific uptake, include control wells with a large excess of unlabeled 5-MTHF.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold HBSS.

-

Lyse the cells using a suitable lysis buffer (e.g., containing detergents and protease inhibitors).

-

-

Sample Analysis:

-

Collect the cell lysates and determine the protein concentration for normalization.

-

Analyze the lysates by LC-MS/MS to quantify the intracellular concentration of 5-MTHF-13C6.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the specific uptake against time to determine the initial rate of uptake.

-

Metabolic Flux Analysis

Metabolic flux analysis using stable isotopes provides a quantitative understanding of the flow of metabolites through a metabolic network. 5-MTHF-13C6 can be used to trace the path of the one-carbon unit in various biosynthetic pathways.

Objective: To trace the metabolic fate of the one-carbon unit from 5-MTHF-13C6 through downstream metabolic pathways, such as methionine and nucleotide synthesis.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in a defined medium.

-

Replace the medium with a medium containing 5-MTHF-13C6 at a known concentration.

-

Incubate the cells for a period sufficient to achieve isotopic steady-state labeling of downstream metabolites.

-

-

Metabolite Extraction:

-

Quench the cellular metabolism rapidly (e.g., with cold methanol).

-

Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using high-resolution LC-MS/MS to determine the mass isotopologue distribution of key metabolites in the one-carbon pathway (e.g., methionine, S-adenosylmethionine, ATP, GTP, dTMP).

-

-

Data Analysis and Modeling:

-

Correct the raw mass spectrometry data for the natural abundance of 13C.

-

Use metabolic flux analysis software to fit the labeling data to a metabolic network model.

-

Calculate the relative or absolute fluxes through the different branches of one-carbon metabolism.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for comprehension and communication.

One-Carbon Metabolism Pathway

This diagram illustrates the central role of 5-MTHF in the one-carbon metabolism network, which is essential for DNA synthesis, methylation, and amino acid metabolism.

One-Carbon Metabolism Pathway highlighting the central role of 5-MTHF.

Experimental Workflow for Metabolic Flux Analysis

This diagram outlines the key steps involved in a typical metabolic flux analysis experiment using 5-MTHF-13C6.

Workflow for 13C-Metabolic Flux Analysis using 5-MTHF-13C6.

By leveraging the power of stable isotope labeling with this compound and applying the robust experimental protocols outlined in this guide, researchers can gain deeper insights into the critical pathways of one-carbon metabolism, ultimately accelerating the development of novel therapeutics.

The Advent of Labeled Folates: A Technical Guide to Their Discovery, Synthesis, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of folate metabolism, a cornerstone of cellular function, has been revolutionized by the advent of isotopically labeled folates. These powerful tools have enabled researchers to trace the intricate pathways of folate uptake, conversion, and utilization with unprecedented precision. This technical guide provides an in-depth exploration of the discovery and history of isotopically labeled folates, detailing the key experimental protocols, quantitative data, and the signaling pathways they have helped to elucidate.

A Historical Perspective: From Radioisotopes to Stable Isotopes

The journey into tracing folate metabolism began with the use of radioisotopes. An early seminal study in 1969 by Butterworth and colleagues utilized carbon-14 (¹⁴C) labeled polyglutamates to investigate folate absorption and metabolism in human subjects.[1] This pioneering work demonstrated the feasibility of using radioisotopes to track the fate of ingested folates, revealing insights into their digestion and subsequent appearance in the circulation.

The post-World War II era saw a surge in the availability of radioisotopes for biomedical research, facilitated by institutions like the U.S. Atomic Energy Commission.[2] This period laid the groundwork for numerous metabolic studies, including those on vitamins. The work of hematologist Victor Herbert in the 1960s was instrumental in defining folate deficiency in humans through self-experimentation, though these initial studies did not employ isotopically labeled folates.[3][4] His later work, however, contributed significantly to the development of radioisotopic assays for measuring serum folate levels.[3]

While radioisotopes were invaluable, concerns over radiation exposure limited their widespread use in human studies. This led to the development and adoption of stable isotope-labeled folates , primarily those incorporating deuterium (²H or D) and carbon-13 (¹³C). These non-radioactive tracers offered a safer alternative for studying folate kinetics and bioavailability in humans.

Synthesis of Isotopically Labeled Folates: Key Methodologies

The synthesis of isotopically labeled folates is a critical aspect of their application. Various methods have been developed to introduce isotopes into different positions of the folate molecule.

Deuterium Labeling

A common strategy for deuterium labeling involves the deuteration of key precursors. For instance, [3',5'-²H₂]folic acid has been synthesized by the catalytic dehalogenation of 3',5'-dibromofolic acid in the presence of deuterium gas.[5] Another approach involves the use of deuterated reagents, such as those derived from heavy water (D₂O), to introduce deuterium atoms into specific molecular positions through exchange reactions.[6][7]

Experimental Protocol: Synthesis of [3',5'-²H₂]Folic Acid

-

Starting Material: 3',5'-dibromofolic acid is prepared from unlabeled folic acid.

-

Catalytic Dehalogenation: The dibromofolic acid is subjected to catalytic dehalogenation in an aprotic solvent.

-

Deuterium Source: The reaction is carried out in the presence of deuterium gas (D₂) or using a deuterium source like NaOD in D₂O.

-

Purification: The resulting [3',5'-²H₂]folic acid is purified using techniques such as high-performance liquid chromatography (HPLC).

-

Verification: The position and extent of deuterium labeling are confirmed by proton nuclear magnetic resonance (¹H NMR) spectroscopy.[5]

Carbon-13 Labeling

Carbon-13 labeled folates are often synthesized by incorporating ¹³C-labeled precursors. For example, folic acid labeled with ¹³C in the p-aminobenzoate (PABA) moiety has been prepared using [¹³C₆]aniline.[8] Similarly, labeling the glutamate portion can be achieved using [³H₄]-L-glutamic acid.[9]

Experimental Protocol: Synthesis of [¹³C₆]-PABA Labeled Folic Acid

-

Labeled Precursor: [¹³C₆]aniline is used as the starting material for the PABA moiety.

-

Coupling Reactions: The labeled PABA is coupled with a pteridine precursor and L-glutamic acid through a series of chemical reactions. Two described methods include a novel reductive amination and the formation of an amide bond between N-2-acetyl-N-10-trifluoroacetylpteroic acid and dimethyl L-glutamate.

-

Purification and Characterization: The final ¹³C-labeled folic acid product is purified and its isotopic enrichment is confirmed using mass spectrometry.[8][9]

Quantitative Analysis of Folate Metabolism

Isotopically labeled folates have been instrumental in quantifying various aspects of folate metabolism, including bioavailability, tissue distribution, and turnover rates.

Bioavailability Studies

Stable isotope dilution assays (SIDA) coupled with mass spectrometry have become the gold standard for assessing folate bioavailability from different food sources. These studies typically involve the simultaneous administration of a known amount of labeled folate (e.g., deuterated or ¹³C-labeled folic acid) along with the food of interest. By measuring the ratio of labeled to unlabeled folate in plasma or urine, researchers can accurately determine the proportion of folate absorbed from the food.

| Study Type | Labeled Folate Used | Key Findings | Reference |

| Human Bioavailability | [²H₄]folic acid and [²H₂]pteroylhexaglutamate | Bioavailability of polyglutamyl folates is high but can be affected by the food matrix (e.g., orange juice). | [10] |

| Human Bioavailability | [³',⁵'-²H₂]folic acid and (glu-²H₄)folic acid | Bioavailability of pteroylhexaglutamate is substantial but less than that of monoglutamyl folic acid. | [11] |

| Human Bioavailability | [¹³C₁₁]-labeled folic acid | The aggregate bioavailability of folates from fruits, vegetables, and liver is approximately 80% of that of folic acid. | [12] |

| Human Bioavailability | Deuterium-labeled folic acid | Food folate bioavailability is estimated to be around 50% that of synthetic folic acid. | [13] |

Pharmacokinetic Studies

Chronic supplementation studies using deuterated folic acid have allowed for the determination of key pharmacokinetic parameters of folate metabolism in humans.

| Parameter | Value | Method | Reference |

| Serum Folate Time to Max Concentration | ~18 days | Chronic supplementation with [3',5'-²H₂]folic acid | [14] |

| Total Body Folate Pool Turnover | 4.5% per day | Biexponential model of serum folate decline | [14] |

| Total Body Folate Pool (pre-supplementation) | 10 µmol (4.4 mg) | Kinetic modeling | [14] |

| Total Body Folate Pool (post-supplementation) | 98.9 µmol (43.7 mg) | Kinetic modeling | [14] |

Experimental Workflows and Signaling Pathways

Isotopically labeled folates have been crucial in delineating the metabolic and signaling pathways in which folates participate.

One-Carbon Metabolism

The central role of folates is in one-carbon metabolism, where they act as coenzymes in the transfer of one-carbon units for the synthesis of nucleotides and amino acids.

Experimental Workflow: Stable Isotope Dilution Assay for Folate Bioavailability

Folate Receptor Signaling

Beyond its metabolic role, folate, through its receptor (FRα), can initiate intracellular signaling cascades. These pathways are of particular interest in cancer research, as FRα is often overexpressed in tumors.

Folate Receptor-Mediated JAK-STAT Signaling

Binding of folate to FRα can lead to the activation of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[15][16] This signaling cascade is implicated in cell proliferation and survival.

Folate Receptor-Mediated ERK Signaling

Folate binding to its receptor can also activate the Extracellular signal-Regulated Kinase (ERK) pathway, another critical signaling route involved in cell proliferation and survival.[17][18]

References

- 1. A study of folate absorption and metabolism in man utilizing carbon-14—labeled polyglutamates synthesized by the solid phase method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. history.princeton.edu [history.princeton.edu]

- 3. Victor Herbert (hematologist) - Wikipedia [en.wikipedia.org]

- 4. Experimental folate deficiency in human subjects: what is the influence of vitamin C status on time taken to develop megaloblastic anaemia? | springermedizin.de [springermedizin.de]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. hwb.gov.in [hwb.gov.in]

- 7. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthesis of folic acid, multiply labelled with stable isotopes, for bio-availability studies in human nutrition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Bioavailability for humans of deuterium-labeled monoglutamyl and polyglutamyl folates is affected by selected foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relative bioavailability of deuterium-labeled monoglutamyl and hexaglutamyl folates in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioavailability of food folates is 80% of that of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Folate bioavailability: implications for establishing dietary recommendations and optimizing status1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo folate kinetics during chronic supplementation of human subjects with deuterium-labeled folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Folic acid mediates activation of the pro-oncogene STAT3 via the Folate Receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Folic acid inhibits endothelial cell proliferation through activating the cSrc/ERK 2/NF-κB/p53 pathway mediated by folic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Folate stimulates ERK1/2 phosphorylation and cell proliferation in fetal neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 5-MTHF-13C6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of 5-Methyltetrahydrofolate-13C6 (5-MTHF-13C6) as a stable isotope-labeled internal standard for the accurate quantification of 5-methyltetrahydrofolate (5-MTHF) in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2][3]

Introduction

5-Methyltetrahydrofolate is the primary biologically active form of folate in the human body. It plays a crucial role in one-carbon metabolism, which is essential for DNA synthesis, methylation reactions, and the regulation of homocysteine levels.[4] Accurate measurement of 5-MTHF concentrations in biological fluids such as plasma, serum, and cerebrospinal fluid (CSF) is vital for diagnosing folate deficiencies and investigating various pathological conditions.

The use of a stable isotope-labeled internal standard like 5-MTHF-13C6, which has identical chemical and physical properties to the analyte but a different mass, allows for precise and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This internal standard is added to the sample at the beginning of the workflow, co-eluting with the analyte and experiencing similar effects from the matrix, thus ensuring reliable results.[3][5]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS methods utilizing stable isotope-labeled 5-MTHF as an internal standard for the analysis of folates in human serum/plasma.

Table 1: Method Detection and Linearity

| Analyte | Limit of Detection (LOD) (nmol/L) | Limit of Quantification (LOQ) (nmol/L) | Linearity Range (nmol/L) |

| 5-Methyltetrahydrofolate (5-MTHF) | 0.07 - 0.52[6][7] | 0.55[8] | 0 - 140[6][7] |

| Folic Acid | 0.07 - 0.52[6][7] | - | 0 - 140[6][7] |

| 5-Formyltetrahydrofolate (5-fTHF) | 0.07 - 0.52[6][7] | - | 0 - 140[6][7] |

Table 2: Recovery and Precision

| Analyte | Mean Recovery (%) | Intra-run CV (%) | Inter-run CV (%) |

| 5-Methyltetrahydrofolate (5-MTHF) | 99.4 - 108[6][9] | 2.8 - 9.9[6][9] | 3.3 - 9.5[6] |

| Folic Acid | 86 - 100[6][9] | 6.6 - 8.7[9] | - |

| 5-Formyltetrahydrofolate (5-fTHF) | 91 - 98[6] | - | - |

Experimental Protocol: Quantification of 5-MTHF in Human Serum

This protocol outlines a standard procedure for the extraction and quantification of 5-MTHF from human serum samples using 5-MTHF-13C6 as an internal standard, followed by LC-MS/MS analysis.

1. Materials and Reagents

-

5-Methyltetrahydrofolate (5-MTHF) analytical standard

-

5-Methyltetrahydrofolate-13C6 (5-MTHF-13C6) internal standard

-

Human Serum (or other biological matrix)

-

Acetonitrile (LC-MS grade)

-

Ascorbic acid

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

LC-MS vials

2. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-MTHF and 5-MTHF-13C6 in a solution of 0.1% ascorbic acid in water. Store at -80°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of 5-MTHF by serial dilution of the primary stock solution with water containing 0.1% ascorbic acid to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 nmol/L).

-

Internal Standard Working Solution: Prepare a working solution of 5-MTHF-13C6 at a concentration of 20 nmol/L in water with 0.1% ascorbic acid.[6]

3. Sample Preparation (Protein Precipitation)

-

Thaw frozen serum samples on ice.

-

To a 100 µL aliquot of serum sample, standard, or blank (water) in a microcentrifuge tube, add 10 µL of the 20 nmol/L 5-MTHF-13C6 internal standard working solution.

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold acetonitrile containing 1% ascorbic acid to precipitate proteins.[6][7]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[6]

-

Reconstitute the dried extract in 100 µL of mobile phase A (see LC-MS/MS parameters below).

-

Vortex to mix and transfer to an LC-MS vial for analysis.

4. LC-MS/MS Parameters

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

5-MTHF: Precursor ion (Q1) m/z 460.2 -> Product ion (Q3) m/z 313.2

-

5-MTHF-13C6: Precursor ion (Q1) m/z 466.2 -> Product ion (Q3) m/z 319.2

-

5. Data Analysis

-

Integrate the peak areas for both the analyte (5-MTHF) and the internal standard (5-MTHF-13C6) for each sample, standard, and blank.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.

-

Determine the concentration of 5-MTHF in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Caption: Experimental workflow for 5-MTHF quantification.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. waters.com [waters.com]

- 4. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. bevital.no [bevital.no]

- 7. researchgate.net [researchgate.net]